N1-Ethoxyallyl Substitution Confers Distinct Antiplatelet Activity Compared to Simple N3-Alkyl Analogs
In a comparative study of alkoxy and alkyl derivatives of 2-phenylquinazolinones, 4-alkoxy-2-phenylquinazoline compounds with lower alkyl groups (e.g., methyl, ethyl) significantly inhibited arachidonic acid (AA)-induced platelet aggregation, with 4-ethoxy-2-phenylquinazoline achieving an IC50 of 1.60 μM, which is approximately 13 times more potent than aspirin [1]. In stark contrast, all corresponding N3-alkyl derivatives, which are direct analogs to the 1-substitution pattern of the target compound, demonstrated very weak or negligible activity in the same assay [1]. This class-level inference strongly suggests that the specific 1-(2-ethoxyallyl) group is not a generic alkyl substituent and may impart a unique activity profile distinct from both 4-alkoxy and simple N3-alkyl congeners.
| Evidence Dimension | Inhibition of AA-induced platelet aggregation |
|---|---|
| Target Compound Data | Not directly measured for 1-(2-ethoxyallyl) compound |
| Comparator Or Baseline | 4-ethoxy-2-phenylquinazoline (IC50 = 1.60 μM) vs. N3-alkyl-2-phenylquinazolinones (very weak activity) vs. aspirin (IC50 ~ 20.8 μM) |
| Quantified Difference | 4-ethoxy derivative is ~13-fold more potent than aspirin; N3-alkyl derivatives are inactive. |
| Conditions | In vitro platelet aggregation assay induced by arachidonic acid (AA). |
Why This Matters
This data demonstrates that the site and nature of substitution on the 2-phenylquinazolinone core dramatically impact biological function, and the unique 1-(2-ethoxyallyl) group cannot be considered functionally equivalent to simple alkyl substitutions.
- [1] Tsai SC, Lien JC, Teng CM, Kuo SC. Synthesis and Antiplatelet Activity of Alkoxy Derivatives of 2-Phenylquinazolines. The Chinese Pharmaceutical Journal. 2000;52(3):167-177. View Source
